molecular formula C14H27NO6 B000021 Pempidine tartrate CAS No. 546-48-5

Pempidine tartrate

Cat. No. B000021
CAS RN: 546-48-5
M. Wt: 305.37 g/mol
InChI Key: AAFNEINEQRQMTF-LREBCSMRSA-N
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Description

Pempidine tartrate is a chemical compound used primarily in the field of medicine as a ganglion-blocking agent. This compound is known for its therapeutic application in the treatment of hypertension. The focus of this synthesis is on its chemical synthesis, molecular structure, chemical reactions, and properties without delving into its medical applications, dosage, or side effects.

Synthesis Analysis

The synthesis of pempidine, including its tartrate salt, involves complex chemical reactions starting from basic organic compounds. One approach to synthesizing piperidine derivatives, akin to pempidine, utilizes γ-nitroketones, which are accessible through Michael addition of α,β-unsaturated ketones. This method involves several steps including reduction, cyclization, and finally, reduction to achieve the piperidine framework (Lunt, 1964).

Molecular Structure Analysis

The molecular structure of pempidine tartrate and similar compounds involves complex interactions between the cationic and anionic parts of the salt. For instance, in compounds like pyridinium (2R,3R)-tartrate, the structure is stabilized by hydrogen bonding, forming a solid-state structure that could be analogous to how pempidine tartrate's molecular components interact (Suresh et al., 2006).

Chemical Reactions and Properties

Pempidine tartrate's chemical reactivity and properties are influenced by its structure. Pempidine itself, as a base molecule, is involved in reactions that highlight its utility as a ganglion-blocking compound. The drug's absorption, metabolism, and elimination in biological systems have been thoroughly studied, revealing its rapid absorption and distribution throughout the body, including into the cerebrospinal fluid, with excretion primarily through urine (Muggleton & Reading, 1959).

Physical Properties Analysis

The physical properties of pempidine tartrate, like solubility, melting point, and crystal structure, are crucial for its formulation and effectiveness as a medication. These properties are not detailed in the available research but are integral to the compound's behavior in pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and interactions within biological systems, define the scope of pempidine tartrate's use. Studies on similar compounds, such as the synthesis and characterization of chiral polymeric Cu(II) complexes bridged by tartrate, provide insight into the types of chemical environments and interactions pempidine tartrate might undergo (Meng et al., 2008).

Scientific Research Applications

  • Sympathomimetic Effects on Rat Ileum : Pempidine tartrate was used to analyze the sympathomimetic effects of acetylcholine on the rat ileum (Gokhale, Gulati, & Panchal, 1967).

  • Learning Impairments in Rats : The compound produced age- and dose-dependent impairments of passive avoidance learning in young rats, being more effective in younger groups (Blozovski, 1985).

  • Effects on Tyrosine Hydroxylase Activity : Pempidine, a ganglion blocking drug, affects tyrosine hydroxylase activity in the superior cervical ganglia of mice, mimicking the effects of surgical decentralization (Hendry, 1973).

  • Mitigating Liver Injury in Rats : Treatment with Pempidine mitigated acute liver injury in female rats and decreased prolonged hexobarbital narcosis time in chronic liver lesions (Kulcsár-Gergely & Kulcsár, 1973).

  • Pharmacological Properties : As a long-acting ganglion-blocking compound, Pempidine blocks the effects of nicotine and peripheral vagal stimulation on blood pressure and causes pupil dilatation (Corne & Edge, 1958).

  • Management of Essential Hypertension : Due to its high ganglion-blocking activity, good absorption, and rapid excretion, Pempidine is useful in managing essential hypertension (Bretherick, Lee, Lunt, Wragg, & Edge, 1959).

  • Cardiovascular Activity in Dogs : Pempidine tartrate significantly drops blood pressure and cardiac output in anesthetized normotensive dogs (Shanor, Kinnard, & Buckley, 1965).

  • Effect on Acetylcholine Output : Large doses caused some reduction in the output of acetylcholine from the perfused superior cervical ganglion of the cat during preganglionic stimulation (Parkinson, 1959).

  • Oral Effectiveness as a Ganglionic Blocking Compound : Pempidine tartrate is an orally effective potent ganglionic blocking compound (Buckley, Shanor, Gloss, & Kinnard, 1964).

  • Central Vasomotor Effects : It stimulates spinal and supraspinal centers, indicating central vasomotor effects (Dhawan & Bhargava, 1960).

Safety And Hazards

Pempidine tartrate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFNEINEQRQMTF-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pempidine tartrate

CAS RN

546-48-5
Record name Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pempidine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pempidine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMPIDINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
K Sinclair - Scottish Medical Journal, 1961 - journals.sagepub.com
… pempidine tartrate, were supplied by the manufacturers. The patients were allotted to group A or B using a set of random numbers (Quenouille 1953), and changed from their current …
Number of citations: 0 journals.sagepub.com
D Blozovski - Developmental Psychobiology: The Journal of the …, 1985 - Wiley Online Library
… The results of the present study show that bilateral injections of either pempidine tartrate or a-bungarotoxin, two antinicotinic agents, into the posteroventral hippocampo-subiculo-…
Number of citations: 17 onlinelibrary.wiley.com
MC Harris, AS Milton, AT Paterson - British Journal of …, 1969 - ncbi.nlm.nih.gov
… Following intravenous pempidine tartrate (5 mg/kg) or hexamethonium bromide (5 mg/kg) the stimulus was repeated and blood samples taken as before. The blood was extracted …
Number of citations: 2 www.ncbi.nlm.nih.gov
OA Downing, JS Morris - Journal of Pharmacy and …, 1981 - academic.oup.com
… Drugs used were: Hyoscine hydrobromide (BDH); indomethacin (Sigma); papaverine (base)(BDH); pempidine tartrate (M & B); PGE, x PGF,,(pure subst)(Upjohn); sodium nitroprusside (…
Number of citations: 1 academic.oup.com
R Fielden, AL Green - British Journal of Pharmacology and …, 1966 - ncbi.nlm.nih.gov
… into groups of six mice together with 10 mg/kg of (-)-NV-(l-phenylethyl)guanidine nitrate, (±)-N-[1-(2,4-xylyl)ethyl]guanidine sulphate or guanethidine sulphate, or with pempidine tartrate (…
Number of citations: 3 www.ncbi.nlm.nih.gov
JH Burn, KKF Ng - British Journal of Pharmacology and …, 1965 - ncbi.nlm.nih.gov
… The substances used were pempidine tartrate, piperoxan hydrochloride, yohimbine hydrochloride, Hydergine (the methanesulphonate of the dihydro derivative of what used to be …
Number of citations: 11 www.ncbi.nlm.nih.gov
PA Hooper, R Schneider - Life Sciences, 1971 - Elsevier
… The stimulating effect of cocaine at a concentration of 3 mg/ml could not be prevented by pretreatment of the pigeon with atropine sulphate 1 mg/kg, pempidine tartrate 1 mg/kg or …
Number of citations: 2 www.sciencedirect.com
R Fielden - Journal of Pharmacy and Pharmacology, 1967 - academic.oup.com
… The experiment was repeated using pempidine tartrate (5 mg/kg) … Eight cats were treated with (-)-N-( I-phenylethy1)guanidine (5 mg/kg) and 8 with pempidine tartrate (5 mg/kg). One hr …
Number of citations: 2 academic.oup.com
SD Gokhale, OD Gulati, DI Panchal - British journal of …, 1967 - ncbi.nlm.nih.gov
METHODS Isolated rat ileum preparation Healthy albino rats of either sex and weighing between 150 g and 200 g were used for obtaining the ileum preparation. All animals were …
Number of citations: 9 www.ncbi.nlm.nih.gov
IB Black - Journal of Neurochemistry, 1973 - Wiley Online Library
The Normal biochemical maturation of postsynaptic adrenergic neurons in mouse and rat superior cervical ganglion depends upon an intact preganglionic innervation (Black, Hendry …
Number of citations: 36 onlinelibrary.wiley.com

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